

Spectroscopic Characterization of 1,3-Cyclohexanedimethanamine: A Technical Guide

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Compound of Interest

Compound Name: 1,3-Cyclohexanedimethanamine

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This technical guide provides an in-depth overview of the spectroscopic characterization of **1,3-Cyclohexanedimethanamine**, a versatile chemical intermediate. This document details the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing a comprehensive reference for its identification and analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **1,3-Cyclohexanedimethanamine**.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	- Multiplicity	" Integration	Assignment
~2.5-2.7	m	4H	-CH2-NH2
~1.0-1.8	m	8H	Cyclohexyl -CH2-
~0.4-1.0	m	2H	Cyclohexyl -CH-
(variable)	br s	4H	-NH2



Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Table 2: 13C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~47	-CH2-NH2
~35	Cyclohexyl -CH-
~30	Cyclohexyl -CH ₂ -
~25	Cyclohexyl -CH ₂ -

Note: These are predicted chemical shifts for the cis/trans mixture.

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350-3250	Strong, Broad	N-H Stretch (primary amine)
2920-2850	Strong	C-H Stretch (aliphatic)
1590	Medium	N-H Scissoring (primary amine)
1450	Medium	C-H Bend (aliphatic)

Table 4: Mass Spectrometry Data

m/z	Relative Intensity	Assignment
142	Moderate	[M] ⁺ (Molecular Ion)
125	Moderate	[M - NH ₃]+
112	Strong	[M - CH ₂ NH ₂] ⁺
81	Strong	[C ₆ H ₉] ⁺
56	Very Strong	[C₃H ₆ N] ⁺



Experimental Protocols

The following sections detail the methodologies for the spectroscopic analysis of **1,3- Cyclohexanedimethanamine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- 2.1.1. Sample Preparation: A solution of **1,3-Cyclohexanedimethanamine** (approx. 10-20 mg for 1 H NMR, 50-100 mg for 1 3C NMR) is prepared in a deuterated solvent (e.g., CDCl₃, D₂O) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).
- 2.1.2. ¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to achieve a good signal-to-noise ratio.
- 2.1.3. ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same spectrometer, typically at a frequency of 75 MHz or higher. A proton-decoupled pulse sequence is used to simplify the spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

Infrared (IR) Spectroscopy

- 2.2.1. Sample Preparation: For Attenuated Total Reflectance (ATR) IR spectroscopy, a drop of neat liquid **1,3-Cyclohexanedimethanamine** is placed directly onto the ATR crystal. For transmission IR, a thin film of the liquid is prepared between two salt plates (e.g., NaCl or KBr).
- 2.2.2. Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean ATR crystal or empty salt plates is first recorded. The sample is then scanned, typically over the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

2.3.1. Sample Introduction and Ionization: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, a dilute solution of **1,3-Cyclohexanedimethanamine** in a volatile organic solvent (e.g., methanol or dichloromethane) is injected into the GC. The compound is separated from

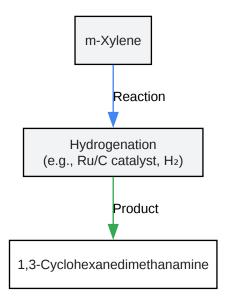


the solvent and other components on a capillary column (e.g., a non-polar DB-5 column) before entering the mass spectrometer. Electron Ionization (EI) at 70 eV is a common ionization method.

2.3.2. Mass Analysis: The mass analyzer (e.g., a quadrupole) is set to scan a mass-to-charge (m/z) range appropriate for the compound, typically from m/z 40 to 200. The resulting mass spectrum shows the molecular ion and characteristic fragment ions.

Visualizations Synthesis Workflow

The following diagram illustrates a typical synthetic route to **1,3-Cyclohexanedimethanamine**.



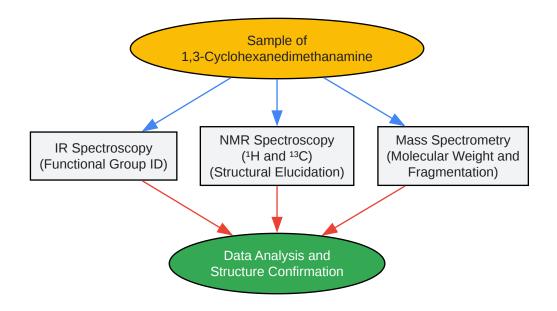
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Caption: A simplified workflow for the synthesis of **1,3-Cyclohexanedimethanamine**.

Spectroscopic Characterization Workflow

This diagram outlines the logical flow of experiments for the comprehensive spectroscopic characterization of the compound.





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Caption: Workflow for the spectroscopic characterization of **1,3-Cyclohexanedimethanamine**.

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